N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazoline Synthesis: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide or other suitable reagents.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromo group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, using bases like triethylamine or pyridine.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide: Similar structure with a chloro group instead of a bromo group.
N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide: Similar structure with a fluoro group instead of a bromo group.
Uniqueness
The presence of the bromo group in N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide may confer unique biological activities and reactivity compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C22H21BrN4O2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H21BrN4O2/c23-17-7-8-20-16(14-17)9-12-26(20)13-10-24-21(28)6-3-11-27-15-25-19-5-2-1-4-18(19)22(27)29/h1-2,4-5,7-9,12,14-15H,3,6,10-11,13H2,(H,24,28) |
InChI Key |
CONQPPACJAHWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.